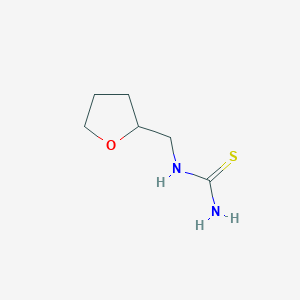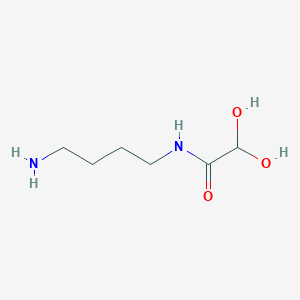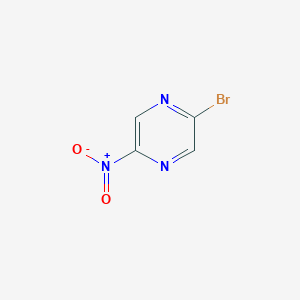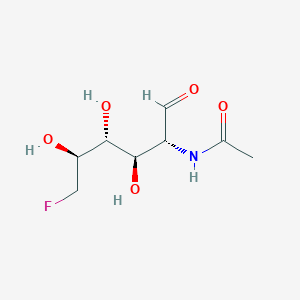
2-Acetamido-2,6-dideoxy-6-fluorogalactose
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Acetamido-2,6-dideoxy-6-fluorogalactose (F-GalNAc) is a fluorinated monosaccharide that has been synthesized and studied extensively in the field of glycobiology. It is a unique sugar molecule that has been shown to have various biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 2-Acetamido-2,6-dideoxy-6-fluorogalactose is not fully understood, but it is believed to be similar to that of other monosaccharides. 2-Acetamido-2,6-dideoxy-6-fluorogalactose is thought to interact with proteins and lipids through glycosylation, which can affect their structure and function. It has been shown to inhibit the activity of certain glycosidases, which are enzymes that break down glycosidic bonds. This inhibition can lead to the accumulation of glycoconjugates, which can have various physiological effects.
Biochemische Und Physiologische Effekte
2-Acetamido-2,6-dideoxy-6-fluorogalactose has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain glycosidases, which can lead to the accumulation of glycoconjugates. This accumulation can affect various biological processes, including cell adhesion, signaling, and immune response. 2-Acetamido-2,6-dideoxy-6-fluorogalactose has also been shown to affect the activity of certain enzymes, such as cathepsin L and β-galactosidase, which can affect the degradation of glycosidic bonds.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-Acetamido-2,6-dideoxy-6-fluorogalactose in lab experiments is its unique properties. It is a fluorinated monosaccharide, which makes it easy to detect using various analytical techniques, such as NMR spectroscopy and mass spectrometry. 2-Acetamido-2,6-dideoxy-6-fluorogalactose is also relatively easy to synthesize using various methods, which makes it readily available for research. However, one of the limitations of using 2-Acetamido-2,6-dideoxy-6-fluorogalactose in lab experiments is its limited solubility in water, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are many future directions for the study of 2-Acetamido-2,6-dideoxy-6-fluorogalactose. One area of research is the development of new methods for synthesizing 2-Acetamido-2,6-dideoxy-6-fluorogalactose and other fluorinated monosaccharides. Another area of research is the study of the role of glycosylation in various biological processes, including cancer, inflammation, and neurodegenerative diseases. Additionally, 2-Acetamido-2,6-dideoxy-6-fluorogalactose and other fluorinated monosaccharides could be used as probes for studying the structure and function of glycoproteins and glycolipids.
Synthesemethoden
2-Acetamido-2,6-dideoxy-6-fluorogalactose can be synthesized using a variety of methods, including the fluorination of galactose and the deamination of N-acetylglucosamine. One of the most commonly used methods is the fluorination of galactose using Selectfluor. This method involves the reaction of galactose with Selectfluor in the presence of a base, such as triethylamine, to form 2-Acetamido-2,6-dideoxy-6-fluorogalactose.
Wissenschaftliche Forschungsanwendungen
2-Acetamido-2,6-dideoxy-6-fluorogalactose has been extensively studied in the field of glycobiology due to its unique properties. It has been used as a tool to study glycosylation, which is the process of attaching sugar molecules to proteins and lipids. 2-Acetamido-2,6-dideoxy-6-fluorogalactose has been shown to be a useful probe for studying the biosynthesis and processing of glycoproteins. It has also been used to study the role of glycosylation in various biological processes, including cell adhesion, signaling, and immune response.
Eigenschaften
CAS-Nummer |
112289-45-9 |
|---|---|
Produktname |
2-Acetamido-2,6-dideoxy-6-fluorogalactose |
Molekularformel |
C8H14FNO5 |
Molekulargewicht |
223.2 g/mol |
IUPAC-Name |
N-[(2R,3R,4R,5S)-6-fluoro-3,4,5-trihydroxy-1-oxohexan-2-yl]acetamide |
InChI |
InChI=1S/C8H14FNO5/c1-4(12)10-5(3-11)7(14)8(15)6(13)2-9/h3,5-8,13-15H,2H2,1H3,(H,10,12)/t5-,6+,7+,8-/m0/s1 |
InChI-Schlüssel |
OATMYUUBJXKWQB-OSMVPFSASA-N |
Isomerische SMILES |
CC(=O)N[C@@H](C=O)[C@H]([C@H]([C@@H](CF)O)O)O |
SMILES |
CC(=O)NC(C=O)C(C(C(CF)O)O)O |
Kanonische SMILES |
CC(=O)NC(C=O)C(C(C(CF)O)O)O |
Synonyme |
2-acetamido-2,6-dideoxy-6-fluoro-D-galactose 2-acetamido-2,6-dideoxy-6-fluorogalactose ADDFG |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



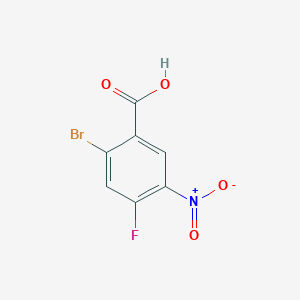
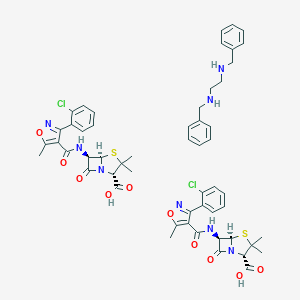
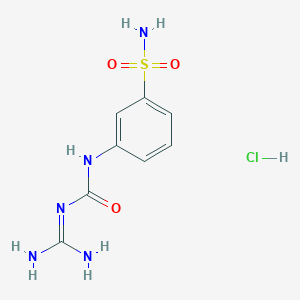

![N,N-Dimethyl-1-azaspiro[2.3]hex-1-en-2-amine](/img/structure/B47904.png)
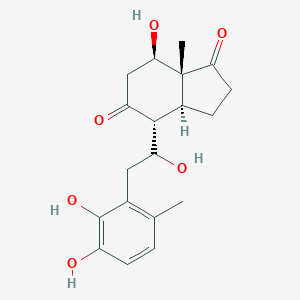
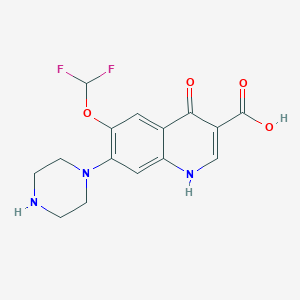
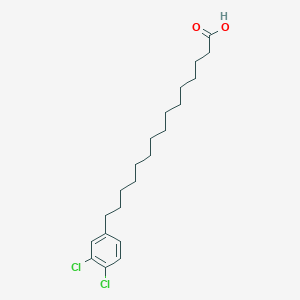
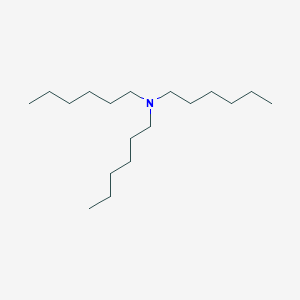
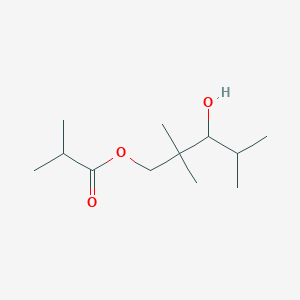
![[2-(2-Aminophenyl)sulfanylphenyl]-[4-[2-(2-hydroxyethoxy)ethyl]piperazin-1-yl]methanone](/img/structure/B47924.png)
